molecular formula C11H12N2O3 B1418891 Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1181458-53-6

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B1418891
M. Wt: 220.22 g/mol
InChI Key: ACYFRKRSUQADCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate include its molecular weight, melting point, boiling point, and density . More specific properties like solubility, polarity, lipophilicity, and hydrogen bonding capacity can be inferred from its molecular structure .

Scientific Research Applications

Synthesis and Fluorescence Properties

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has been studied for its potential in fluorescence properties. Krzyżak, Śliwińska, and Malinka (2015) synthesized new compounds including this chemical and investigated their optical properties in different solvents using UV–Vis absorption and fluorescence spectroscopy. Their research focused on the differences in emission spectra in ethanol and n-hexane solutions, demonstrating solvatochromism effects for the compounds (Krzyżak, Śliwińska, & Malinka, 2015).

Transformations and Derivative Synthesis

Albreht et al. (2009) explored the transformation of this compound with aromatic amines, leading to the creation of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This study indicates the versatility of the compound in synthesizing various derivatives, which could have potential applications in different fields of chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antioxidant Activity Studies

A study by Zaki et al. (2017) synthesized derivatives of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate and evaluated their antioxidant activities. The results demonstrated that some of the synthesized compounds showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

Synthesis and Antiviral Activity

Ivashchenko et al. (2014) conducted research on the synthesis of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate derivatives and tested their antiviral activity against various viruses, including influenza and hepatitis C virus. Although the study found that most synthesized compounds were not noticeably active against these viruses, it highlights the potential of this chemical in antiviral research (Ivashchenko et al., 2014).

properties

IUPAC Name

ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-4-15-11(14)8-5-6(2)12-10-9(8)7(3)13-16-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFRKRSUQADCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NOC2=NC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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